molecular formula C20H26ClNO4 B6349356 8-tert-Butyl-4-(2-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-32-4

8-tert-Butyl-4-(2-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349356
CAS RN: 1326813-32-4
M. Wt: 379.9 g/mol
InChI Key: YJWXETZZFTYZIN-UHFFFAOYSA-N
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Description

Compounds with the diazaspiro[4.5]decane skeleton, such as halichlorine and pinnaic acid, are structurally related natural alkaloids isolated from different marine organisms . These marine alkaloids demonstrate a wide range of biological effects .


Synthesis Analysis

The synthesis of compounds with a similar structure has been a research focus in recent years . For example, the first total synthesis of halichlorine and pinnaic acid was completed by Danishefsky’s group . Many groups have reported their outstanding synthesis methods, especially the asymmetric synthesis strategies .


Molecular Structure Analysis

The molecular structure of these compounds is unique and potentially valuable due to their biological activity . They bear a 6-azaspiro[4.5]decane skeleton .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require advanced synthetic strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, the molecular formula of a similar compound, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, is C13H24N2O2 . Its average mass is 240.342 Da and its monoisotopic mass is 240.183777 Da .

Mechanism of Action

The marine alkaloid halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1), and can be used to treat atherosclerosis, coronary artery disease, angina pectoris, and non-cardiovascular inflammatory diseases . Pinnaic acid was found to inhibit cytoplasmic phospholipase A2(cPLA2) at a semi-inhibitory concentration of 0.2 mm in vitro .

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The unique structure and potentially valuable biological activity of these compounds have prompted strong synthetic interest, making it a research focus in recent years . New asymmetric synthesis strategies of these compounds have been reported, indicating a promising future direction .

properties

IUPAC Name

8-tert-butyl-4-(2-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO4/c1-19(2,3)13-8-10-20(11-9-13)22(16(12-26-20)18(24)25)17(23)14-6-4-5-7-15(14)21/h4-7,13,16H,8-12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWXETZZFTYZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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